2,5-Dichloro-N-phenylbenzenesulfonamide is an organic compound classified as a sulfonamide derivative. It features two chlorine atoms positioned at the 2 and 5 positions of the phenyl ring, with a phenyl group attached to the nitrogen atom of the sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly as an antiviral agent.
The compound is part of the broader category of aryl sulfonamides, which have been extensively studied for their pharmacological properties. Its structure can be denoted by the molecular formula . The classification of this compound falls under the sulfonamide class, characterized by the presence of a sulfonamide group (-SO₂NH₂), which is known for its diverse biological activities, including antimicrobial and antiviral effects .
The synthesis of 2,5-dichloro-N-phenylbenzenesulfonamide typically involves several steps, starting from aniline derivatives. One common method includes:
The molecular structure of 2,5-dichloro-N-phenylbenzenesulfonamide can be described as follows:
2,5-Dichloro-N-phenylbenzenesulfonamide participates in various chemical reactions:
The reactivity of this compound is influenced by electronic effects from the chlorine substituents, which can stabilize or destabilize intermediates during reactions .
The mechanism of action for 2,5-dichloro-N-phenylbenzenesulfonamide primarily involves its interaction with viral proteins:
In studies involving influenza viruses, this compound demonstrated significant antiviral activity, suggesting that structural modifications can enhance its efficacy against various strains .
Relevant data indicates that the presence of chlorine substituents significantly influences both solubility and stability characteristics .
2,5-Dichloro-N-phenylbenzenesulfonamide has several notable applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and virology .
2,5-Dichloro-N-phenylbenzenesulfonamide (systematic IUPAC name: 2,5-dichloro-N-phenylbenzenesulfonamide; molecular formula: C₁₂H₉Cl₂NO₂S) is a halogenated sulfonamide derivative characterized by a 2,5-dichlorinated benzenesulfonyl moiety linked via a sulfonamide bond (–SO₂NH–) to an unsubstituted phenyl ring. The compound has a molecular weight of 302.18 g/mol and exhibits a LogP value of ~3.8, indicating significant lipophilicity conducive to membrane permeability in biological systems [1] [3]. Its crystalline structure is stabilized by intramolecular Cl···O interactions and intermolecular N–H···O hydrogen bonding, forming characteristic supramolecular dimers or chains, as revealed by single-crystal X-ray diffraction (SC-XRD) studies of analogous dichlorobenzenesulfonamides [4].
Table 1: Key Physicochemical Properties of 2,5-Dichloro-N-phenylbenzenesulfonamide
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₉Cl₂NO₂S |
Molecular Weight | 302.18 g/mol |
Hydrogen Bond Donors | 1 (sulfonamide –NH–) |
Hydrogen Bond Acceptors | 3 (sulfonyl O, O; amine N) |
LogP (Predicted) | ~3.8 |
Rotatable Bonds | 2 (S–N, C–Nₚₕₑₙyₗ) |
Aromatic Rings | 2 (benzene + phenyl) |
Spectroscopic signatures include:
The electron-withdrawing chlorines at C2 and C5 positions enhance the sulfonyl group’s electrophilicity, facilitating nucleophilic reactions at sulfur or enabling metal coordination in catalytic complexes [3] [6].
The discovery of sulfonamides began with Gerhard Domagk’s 1932 identification of the antibacterial prontosil (sulfonamidochrysoidine), a prodrug metabolized to sulfanilamide [2] [7]. This breakthrough initiated systemic modifications of the sulfanilamide scaffold:
Table 2: Evolution of Key Benzenesulfonamide Scaffolds
Era | Compound Class | Representative Example | Key Innovation |
---|---|---|---|
1935–1940s | Simple sulfanilamides | Sulfanilamide | Parent scaffold; bacteriostatic |
1940–1950s | N¹-Heterocyclic sulfonamides | Sulfadiazine | Enhanced solubility/efficacy |
1960s–Present | Di/trihalogenated sulfonamides | 2,5-Dichloro-N-phenylbenzenesulfonamide | Improved CA inhibition; anticancer potential |
Halogenated sulfonamides diverged from antibacterial applications toward carbonic anhydrase inhibition (CAI), anticancer, and anti-inflammatory activities. By 2018, >150 sulfur(VI)-based drugs received FDA approval, including celecoxib (COX-2 inhibitor) and dorzolamide (CAI for glaucoma) [3]. The 2,5-dichloro configuration emerged as a privileged motif in CAIs due to optimal steric occlusion of the enzyme’s hydrophobic pocket [2] [3].
This compound serves dual roles: as a pharmacophore precursor and a versatile synthon in synthetic chemistry.
Medicinal Applications
Synthetic Utility
Recent innovations leverage its sulfonyl chloride precursor (2,5-dichlorobenzenesulfonyl chloride) for modular synthesis of pyridyl–pyrazole sulfonamides (e.g., 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide) via nucleophilic substitution [6].
Table 3: Research Applications of 2,5-Dichloro-N-phenylbenzenesulfonamide Derivatives
Application Domain | Compound Example | Biological Activity/Utility |
---|---|---|
Carbonic Anhydrase Inhibitors | N-substituted 2,5-dichlorobenzenesulfonamides | Tumor-selective CA-IX/XII inhibition |
Anticancer Chalcones | (E)-2,5-dichloro-N-(3-(3-(3-nitrophenyl)acryloyl)phenyl)benzenesulfonamide | Cytotoxicity vs. SF-295, PC-3, HCT-116 |
Kinase Inhibitor Fragments | 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide | VEGFR/PDGFR inhibition scaffolds |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8